Methyl 2-chlorofuran-4-carboxylate
Description
Methyl 2-chlorofuran-4-carboxylate is a halogenated furan derivative featuring a chlorine substituent at the 2-position and a methyl ester group at the 4-position of the furan ring. Furan derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their reactivity and heterocyclic nature. The chlorine substituent likely enhances electrophilicity, influencing reactivity in substitution or coupling reactions, while the ester group contributes to solubility and stability .
Properties
CAS No. |
116668-70-3 |
|---|---|
Molecular Formula |
C6H5ClO3 |
Molecular Weight |
160.55 g/mol |
IUPAC Name |
methyl 5-chlorofuran-3-carboxylate |
InChI |
InChI=1S/C6H5ClO3/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 |
InChI Key |
KZOVETSINVFLIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Cyanofuran-2-Carboxylate
Structural Differences :
- Core: Both compounds share a furan ring but differ in substituents. Methyl 4-cyanofuran-2-carboxylate has a cyano group (-CN) at the 4-position and an ester at the 2-position, whereas the target compound has chlorine at the 2-position and an ester at the 4-position.
Hazard Profile: Methyl 4-cyanofuran-2-carboxylate is classified as a skin and eye irritant (H315, H319), suggesting similar hazards for the chlorinated analog due to shared ester functionalities and reactive substituents .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Core Heterocycle :
- The pyrimidine ring (two nitrogen atoms) contrasts with the furan’s oxygen heteroatom. Pyrimidines often exhibit greater hydrogen-bonding capacity, impacting solubility and biological activity.
- Substituents : The chlorine at the 2-position and a methyl group at the 6-position on the pyrimidine ring may confer distinct steric and electronic properties compared to the furan derivative.
Applications :
Pyrimidine carboxylates are common in agrochemicals and pharmaceuticals, whereas furan esters are more prevalent in polymer chemistry and synthetic intermediates .
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Complexity :
- Diterpene esters, such as sandaracopimaric acid methyl ester, feature bulky tricyclic frameworks compared to the planar furan ring. This reduces volatility and increases thermal stability.
- Functional Groups : Both share ester moieties, but diterpenes often include hydroxyl or carboxylic acid groups, enabling diverse biological activities (e.g., antimicrobial, anti-inflammatory) .


Fatty Acid Methyl Esters (e.g., Methyl Palmitate)
Backbone Differences :
- Fatty acid esters like methyl palmitate have long aliphatic chains, contrasting with the aromatic furan core. This results in lower melting points and higher lipophilicity.
- Applications : Fatty acid esters are used in biofuels and surfactants, while furan esters are tailored for electronic materials or bioactive molecule synthesis .

Characterization Methods :
- GC-MS : Used for volatile esters like diterpenes and fatty acid derivatives .
- NMR/FTIR : Critical for confirming substituent positions in furan and pyrimidine analogs (e.g., methyl shikimate in ) .

- X-ray Crystallography : SHELX programs () are widely employed for structural elucidation of small molecules, including heterocyclic esters.
Data Tables
Table 1: Structural and Functional Comparison
*Inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




